9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate

Positional isomerism Reversed-phase HPLC Lipophilicity

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6), also named 1,4,5-triacetoxy-9,10-anthraquinone, is a fully acetylated trihydroxyanthraquinone derivative with the molecular formula C20H14O8 and a molecular weight of 382.32 g·mol⁻¹. It belongs to the 9,10-anthracenedione class in which all three hydroxyl hydrogen-bond-donor sites are capped as acetate esters (zero H-bond donors, eight H-bond acceptors), producing a compound with a predicted ACD/LogP of 1.48, an XLogP of 2.1, a topological polar surface area of 113 Ų, and a predicted density of 1.4 ± 0.1 g·cm⁻³.

Molecular Formula C20H14O8
Molecular Weight 382.3 g/mol
CAS No. 75314-06-6
Cat. No. B13138570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate
CAS75314-06-6
Molecular FormulaC20H14O8
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
InChIInChI=1S/C20H14O8/c1-9(21)26-13-6-4-5-12-16(13)20(25)18-15(28-11(3)23)8-7-14(27-10(2)22)17(18)19(12)24/h4-8H,1-3H3
InChIKeySRKUTLVNIVHQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6), also named 1,4,5-triacetoxy-9,10-anthraquinone, is a fully acetylated trihydroxyanthraquinone derivative with the molecular formula C20H14O8 and a molecular weight of 382.32 g·mol⁻¹ . It belongs to the 9,10-anthracenedione class in which all three hydroxyl hydrogen-bond-donor sites are capped as acetate esters (zero H-bond donors, eight H-bond acceptors), producing a compound with a predicted ACD/LogP of 1.48, an XLogP of 2.1, a topological polar surface area of 113 Ų, and a predicted density of 1.4 ± 0.1 g·cm⁻³ . The acetate substitution pattern—positions 1, 4, and 5 on the anthraquinone nucleus—is a specific positional isomer that distinguishes this compound from other triacetoxy-anthraquinone regioisomers such as the 1,2,4-substituted variant (CAS 10228-14-5) [1]. Its listed uses are exclusively for industrial and non-human research purposes .

Why 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6) Cannot Be Interchanged with Other Triacetoxy-Anthraquinone Isomers or Impurity Standards


Substituting one triacetoxy-anthraquinone regioisomer for another—or replacing it with a pharmacopoeial impurity standard such as triacetyl aloe-emodin (CAS 25395-11-3) or emodin triacetate (CAS 6030-60-0)—introduces structural differences that alter fundamental properties including lipophilicity, chromatographic retention, and mass spectrometric fragmentation pattern [1][2]. The 1,4,5-substitution pattern yields a distinct spatial arrangement of the three acetoxy groups on the anthracene-9,10-dione scaffold, which directly affects the compound's computed partition coefficient (ACD/LogP 1.48 versus XLogP 2.1) and its behavior in reversed-phase HPLC relative to the 1,2,4 isomer . Furthermore, unlike triacetyl aloe-emodin (MW 396.35, containing an acetoxymethyl side chain) or emodin triacetate (MW 396.35, containing a C-6 methyl group), the target compound (MW 382.32) carries no alkyl substituents, making it both structurally simpler and chromatographically distinct . These differences are analytically consequential—co-elution or misidentification during method validation or impurity profiling cannot be ruled out without compound-specific reference data [1].

Quantitative Differentiation Evidence for 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6) Versus Closest Structural Analogs


Positional Isomer Identity: 1,4,5- vs. 1,2,4-Triacetoxy Substitution Defines a Unique Chromatographic and Partitioning Entity

The target compound (CAS 75314-06-6) is the 1,4,5-triacetoxy positional isomer of the anthracene-9,10-dione scaffold. Its closest structurally identical comparator—9,10-dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate (CAS 10228-14-5)—shares the identical molecular formula (C20H14O8, MW 382.3) but differs in the placement of the third acetoxy group (position 5 vs. position 2). This positional difference produces a measurable shift in computed lipophilicity: the target compound has an ACD/LogP of 1.48 , whereas the 1,2,4 isomer has an XLogP of 2.1 [1]. Although the two LogP calculation methods (ACD vs. XLogP3) are not directly interchangeable as a single head-to-head measurement, the 0.62 log-unit divergence indicates a meaningful difference in predicted octanol/water partitioning behavior that will manifest in reversed-phase HPLC retention. In a prior mass spectrometric study, positional isomers of 9,10-anthracenedione derivatives bearing substituents at different ring positions were readily distinguished by their fragmentation patterns, confirming that regioisomeric identity can be analytically resolved [2].

Positional isomerism Reversed-phase HPLC Lipophilicity Anthraquinone analytical chemistry

Molecular Weight and Substituent Distinction: Triacetoxy-Anthraquinone (MW 382.32) vs. Alkylated Triacetoxy Impurity Standards (MW 396.35)

The target compound (MW 382.32 g·mol⁻¹) lacks alkyl substituents on the anthraquinone nucleus, unlike the two most common anthraquinone triacetate impurity standards encountered in pharmaceutical quality control: triacetyl aloe-emodin (Diacerein EP Impurity H, CAS 25395-11-3, MW 396.35) and emodin triacetate (CAS 6030-60-0, MW 396.35) . The mass difference of +14.03 Da for both comparators arises from a methylene acetoxy group in triacetyl aloe-emodin (an acetoxymethyl at position 3) versus a single methyl group at position 6 in emodin triacetate. This mass increment is analytically significant: in LC-MS impurity profiling of diacerein drug substance, where triacetyl aloe-emodin is a named EP impurity, the target compound (if present as a process-related or degradation impurity) would appear at m/z 382 [M]⁺ rather than m/z 396, enabling unambiguous mass-based differentiation [1]. Furthermore, the melting point of emodin triacetate is reported as 197–198 °C and that of triacetyl aloe-emodin as 175–177 °C , whereas no experimental melting point has been published for the target compound—making thermal identity an open question that precludes substitution based on melting behavior alone.

Pharmaceutical impurity profiling Reference standard selection Diacerein analysis Molecular weight discrimination

Predicted Density and Volumetric Property Differentiation: 1,4,5-Triacetoxy vs. 1,2,4-Triacetoxy Anthraquinone

Predicted density values provide a procurement-relevant physical property that differentiates the two isomeric triacetoxy-anthraquinones. The target compound (1,4,5-substituted) has a predicted density of 1.4 ± 0.1 g·cm⁻³ (ACD/Labs Percepta) with a molar volume of 272.0 ± 3.0 cm³ . The 1,2,4-regioisomer (CAS 10228-14-5) has a reported predicted density of 1.405 ± 0.06 g·cm⁻³, which overlaps within the uncertainty range of the target compound but reflects a slightly different molecular packing prediction [1]. The target compound's predicted flash point is 256.1 ± 30.2 °C and its boiling point is 581.5 ± 50.0 °C at 760 mmHg . Emodin triacetate has a predicted boiling point of 591.4 ± 50.0 °C and a lower predicted density of 1.375 ± 0.06 g·cm⁻³ , while triacetyl aloe-emodin has a boiling point of 579.7 ± 50.0 °C and density of 1.380 g·cm⁻³ . Although all values are computationally predicted and their uncertainty ranges overlap, the consistent offset in predicted density between the target (1.4) and the alkyl-substituted analogs (1.375–1.380) is directionally consistent with the lower mass-per-volume expected for compounds with additional methyl or methylene groups.

Physical property prediction Density comparison Molar volume Formulation and handling

Topological Polar Surface Area and Hydrogen-Bond Profile: Uniformity with Consequences for Solubility and Permeability Ranking

The target compound has a topological polar surface area (TPSA) of 113 Ų, eight hydrogen-bond acceptors, and zero hydrogen-bond donors . These values are identical to those of the 1,2,4 isomer (PubChem computed: TPSA 113 Ų, HBA 8, HBD 0) [1], reflecting the fact that TPSA and H-bond counts are insensitive to positional isomerism when the same functional groups are present. The target compound's zero H-bond donor count distinguishes it from partially acetylated or free-hydroxy anthraquinones such as 1,4,5-trihydroxyanthraquinone (CAS 2961-04-8, HBD = 3), which would exhibit greater aqueous solubility and different membrane permeability . The ACD/LogD (pH 5.5 and 7.4) is predicted as 2.38 with a bioconcentration factor (BCF) of 38.09, indicating moderate lipophilicity and low bioaccumulation potential across physiological pH ranges . In contrast, emodin triacetate has a reported XLogP of approximately 2.5 [2], suggesting a marginally higher hydrophobicity attributable to the C-6 methyl group. While TPSA and H-bond counts are identical between the two triacetoxy positional isomers, the combination of LogP/LogD differences is sufficient to produce distinct retention behavior in reversed-phase chromatographic systems, a point of direct relevance to analytical method development and impurity quantification.

Drug-likeness TPSA Hydrogen bonding Permeability prediction

Absence of Pharmacopoeial Monograph Status: Implication for Regulatory-Grade Procurement

Unlike triacetyl aloe-emodin, which is explicitly listed as Diacerein EP Impurity H and used as a system suitability reference standard in European Pharmacopoeia monographs for diacerein drug substance , the target compound (CAS 75314-06-6) does not appear in any major pharmacopoeia (EP, USP, BP, JP, Ph. Int.) as a named impurity or reference standard. This absence has a direct procurement consequence: triacetyl aloe-emodin is commercially available with full Certificates of Analysis (CoA) including HPLC purity, identity by NMR/MS, and residual solvent data from multiple certified reference material suppliers , whereas the target compound is typically offered as a research-grade chemical with limited analytical documentation. In the context of pharmaceutical development, this means that the target compound cannot be substituted for triacetyl aloe-emodin in regulatory impurity method validation without additional qualification work per ICH Q3A/Q3B guidelines [1]. Conversely, for research applications where a non-pharmacopoeial, positionally defined triacetoxy-anthraquinone is required as a synthetic intermediate or mechanistic probe, the target compound's distinct 1,4,5-substitution pattern may be precisely what is needed—and the pharmacopoeial impurity standards would not serve as structural substitutes.

Pharmacopoeial reference standard Regulatory compliance Impurity qualification Quality control

Recommended Application Scenarios for 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS 75314-06-6) Based on Quantitative Differentiation Evidence


Position-Specific Synthetic Intermediate in Anthraquinone Dye or Pigment Development

The 1,4,5-substitution pattern on the anthraquinone nucleus is a key structural motif in vat dyes and photostable pleochroic dyes, where substituents at positions 1, 4, and 5 have been shown to produce red, purple, blue, and green chromophores [1]. The fully acetylated form of 1,4,5-trihydroxyanthraquinone serves as a protected precursor that can be selectively deacetylated under controlled conditions to liberate the free hydroxyl groups for subsequent functionalization (e.g., amination, alkylation, or metal complexation). This compound is therefore suited as a synthetic building block in dye chemistry programs where regiospecific control over the 1,4,5-positions is required—a role that the 1,2,4 isomer cannot fulfill without introducing a different chromophoric outcome [2].

Non-Pharmacopoeial Reference Material for HPLC Method Development Involving Triacetoxy-Anthraquinone Isomer Discrimination

Mass spectrometric studies have established that positional isomers of 9,10-anthracenedione derivatives can be distinguished by their fragmentation patterns [1]. Given the target compound's distinct 1,4,5-substitution pattern and predicted chromatographic behavior (ACD/LogP 1.48, LogD 2.38), it can be employed as a system suitability marker or retention-time reference in reversed-phase HPLC method development where separation of closely related triacetoxy-anthraquinone positional isomers is the analytical objective. Its molecular weight of 382.32 Da provides a distinct [M]⁺ signal separable from the m/z 396 signal of alkylated triacetoxy impurities, facilitating MS-based peak tracking [2]. This application is relevant to pharmaceutical impurity profiling laboratories that need to rule out the presence of non-pharmacopoeial, process-related anthraquinone derivatives in drug substance batches.

Mechanistic Probe in Acetylation/Deacetylation Studies of Polyhydroxyanthraquinones

Because all three hydroxyl positions are fully acetylated (zero H-bond donors) and the compound bears no additional alkyl substituents, it represents a chemically simpler model substrate than emodin triacetate or triacetyl aloe-emodin for studying the kinetics and regioselectivity of acetate hydrolysis on the anthraquinone scaffold. Researchers investigating structure-reactivity relationships in anthraquinone ester cleavage can use this compound to isolate the effect of the 1,4,5-substitution pattern without confounding influences from methyl or acetoxymethyl groups [1]. The predicted molar volume (272.0 cm³) and polar surface area (113 Ų) further support its use in quantitative structure-property relationship (QSPR) modeling of anthraquinone solvation and reactivity [2].

Procurement for Structure-Confirmed Chemical Library Enumeration and Screening

In high-throughput screening library construction, compound identity and structural uniqueness are primary procurement criteria. The target compound's InChIKey (SRKUTLVNIVHQBV-UHFFFAOYSA-N) and SMILES string provide unambiguous digital identifiers that distinguish it from all other anthraquinone triacetates [1]. Although no biological activity data are currently published for this specific compound, its inclusion in a diversity-oriented screening collection is justified by its positionally defined scaffold, which complements the 1,2,4-isomer (InChIKey: JBTPJIIWIAIUBQ-UHFFFAOYSA-N) and alkyl-substituted analogs [2]. The absence of hydrogen-bond donors may also confer improved membrane permeability relative to free-hydroxy anthraquinones, making it a candidate for cellular assay screening in target-agnostic phenotypic campaigns—though this remains a class-level inference requiring experimental confirmation.

Quote Request

Request a Quote for 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.